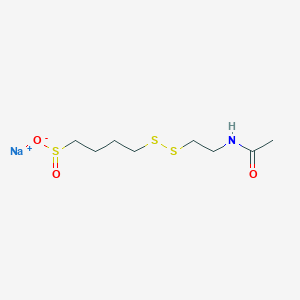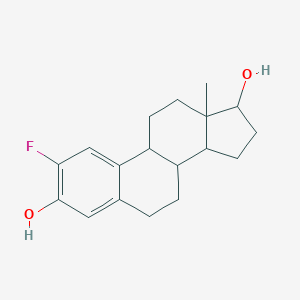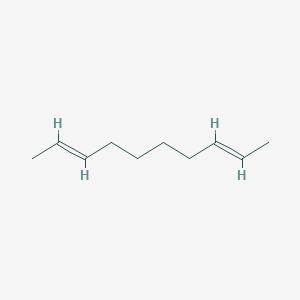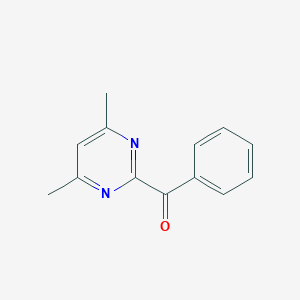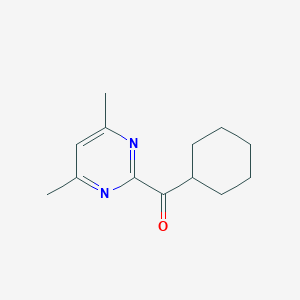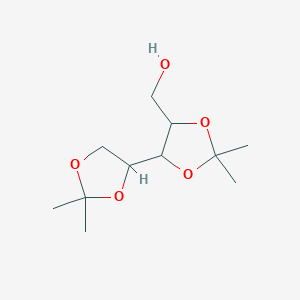
3-Benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound is also known as BHPI and has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Mécanisme D'action
The mechanism of action of BHPI is not fully understood. However, it has been proposed that BHPI exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. BHPI has also been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
BHPI has been found to exhibit a variety of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. Additionally, BHPI has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. BHPI has also been found to scavenge free radicals and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BHPI is its broad range of biological activities. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant effects, making it a potentially useful therapeutic agent. However, one limitation of BHPI is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on BHPI. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of BHPI. Another area of interest is the investigation of the mechanism of action of BHPI at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of BHPI in vivo. Finally, the potential of BHPI as a therapeutic agent for various diseases, including cancer and inflammation, should be further explored.
Conclusion:
In conclusion, BHPI is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound exhibits a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Further research is needed to fully understand the mechanism of action of BHPI and its potential as a therapeutic agent.
Méthodes De Synthèse
BHPI can be synthesized through a variety of methods, including the reaction of 3-benzyl-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone with sodium borohydride and acetic acid. The reaction yields BHPI as a white solid with a melting point of 233-235°C.
Applications De Recherche Scientifique
BHPI has been the subject of numerous scientific studies due to its potential as a therapeutic agent. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BHPI has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. BHPI has also been found to exhibit anti-oxidant effects by scavenging free radicals.
Propriétés
Nom du produit |
3-Benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone |
|---|---|
Formule moléculaire |
C23H21NO3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
3-benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)isoindol-1-one |
InChI |
InChI=1S/C23H21NO3/c25-21(18-11-5-2-6-12-18)16-24-22(26)19-13-7-8-14-20(19)23(24,27)15-17-9-3-1-4-10-17/h1-14,21,25,27H,15-16H2 |
Clé InChI |
DQJWVMZUKSQTID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC(C4=CC=CC=C4)O)O |
SMILES canonique |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC(C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
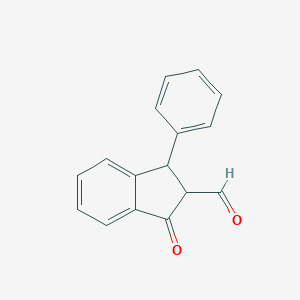
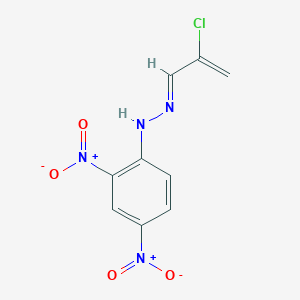
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
